molecular formula C10H22N2 B2807871 1-tert-butyl-N-methylpiperidin-4-amine CAS No. 1096810-54-6

1-tert-butyl-N-methylpiperidin-4-amine

Cat. No. B2807871
CAS RN: 1096810-54-6
M. Wt: 170.3
InChI Key: IWMLNSGCKZEUPB-UHFFFAOYSA-N
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Description

“1-tert-butyl-N-methylpiperidin-4-amine” is a chemical compound with the molecular formula C10H22N2 . It has a molecular weight of 170.3 . It is also known by the IUPAC name N-butyl-1-methyl-4-piperidinamine . The compound is stored at a temperature between 28°C .


Synthesis Analysis

The synthesis of related compounds such as N-tert-butyl-4-methylpiperid-3-one has been studied . In the series of 3-ketopiperidines, the methyl substituent at 4-C was significantly hindered by the axial attack of the reagent during the isopropylate reduction .


Molecular Structure Analysis

The InChI code for “1-tert-butyl-N-methylpiperidin-4-amine” is 1S/C10H22N2/c1-3-4-7-11-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “1-tert-butyl-N-methylpiperidin-4-amine” has a molecular weight of 170.3 . It is stored at a temperature between 28°C .

Scientific Research Applications

Suborbital Research Applications

In the emerging field of suborbital research, scientists study the effects of microgravity on various compounds. While not exclusive to 1-tert-butyl-N-methylpiperidin-4-amine, understanding its behavior in low-gravity environments contributes to broader knowledge about chemical reactions beyond Earth’s surface .

Safety and Hazards

The safety data sheet for a related compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-tert-butyl-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,3)12-7-5-9(11-4)6-8-12/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMLNSGCKZEUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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